5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one
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Description
The compound contains several functional groups including a thieno[2,3-d]pyrimidin-4-one, a piperazine ring, and an oxirane ring. Thienopyrimidinones are heterocyclic compounds that have been studied for their potential biological activities . Piperazines are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants . Oxiranes, also known as epoxides, are highly reactive due to the strain in the three-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thienopyrimidinone core, followed by the introduction of the piperazine and oxirane moieties. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thienopyrimidinone and piperazine rings are likely to contribute to the rigidity of the molecule, while the oxirane ring would introduce strain .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxirane ring is highly reactive and could be opened by nucleophiles. The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups or substituents. Some general predictions can be made based on the functional groups present .Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,6-dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9-10(2)24-15-13(9)14(21)17-12(18-15)7-19-3-5-20(6-4-19)16(22)11-8-23-11/h11H,3-8H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRJJLPHWALHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCN(CC3)C(=O)C4CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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